4-(ethylsulfanyl)-1,2,3,4-tetrahydroquinoline
Description
4-(Ethylsulfanyl)-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by an ethylsulfanyl (-S-C₂H₅) group at the 4-position of the tetrahydroquinoline scaffold. The tetrahydroquinoline core (C₉H₁₁N) is a bicyclic structure consisting of a benzene ring fused to a partially saturated six-membered nitrogen-containing ring . Substituents like ethylsulfanyl modulate the compound's physicochemical properties (e.g., lipophilicity, solubility) and biological activity. Tetrahydroquinoline derivatives are pharmacologically significant, with applications in anticancer, anti-inflammatory, and antioxidant therapies . The ethylsulfanyl group, a sulfur-containing moiety, may enhance metabolic stability and binding affinity to biological targets compared to oxygen- or nitrogen-based substituents .
Properties
IUPAC Name |
4-ethylsulfanyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h3-6,11-12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMUOVZHTFJQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCNC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfanyl)-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1,2,3,4-tetrahydroquinoline with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Hydrolysis of the Benzamide Group
The central benzamide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (e.g., HCl) | 6M HCl, reflux | 4-(1,3-thiazol-2-yloxy)benzoic acid + 4,5-dihydro-1,3-thiazol-2-amine | Nucleophilic attack on carbonyl carbon |
| Basic (e.g., NaOH) | 2M NaOH, 80°C | Sodium 4-(1,3-thiazol-2-yloxy)benzoate + 4,5-dihydro-1,3-thiazol-2-amine | Base-induced deprotonation and cleavage |
This reactivity is consistent with benzamide derivatives, where hydrolysis yields carboxylic acids or salts and amines .
Oxidation of the Dihydrothiazole Ring
The 4,5-dihydrothiazole (thiazoline) ring can be oxidized to a fully aromatic thiazole:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C | N-(1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide | 72% |
| H₂O₂, FeCl₃ | Ethanol, reflux | Same as above | 65% |
Oxidation eliminates the two hydrogen atoms at positions 4 and 5 of the thiazoline ring, forming a planar thiazole system .
Nucleophilic Substitution at Thiazole Moieties
The thiazol-2-yloxy group participates in nucleophilic substitution, particularly at the oxygen-linked position:
| Nucleophile | Reagents | Product | Key By-Products |
|---|---|---|---|
| Sodium methoxide | NaOMe, DMF, 100°C | 4-methoxy-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide | Dimethyl ether |
| Aniline | Aniline, CuI, K₂CO₃, DMSO | 4-(anilinoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide | Unreacted starting material |
The ether oxygen’s lone pairs facilitate nucleophilic displacement, analogous to aryl ether reactivity .
Reduction of the Amide Bond
The benzamide group can be reduced to a benzylamine derivative:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → reflux | 4-(1,3-thiazol-2-yloxy)benzylamine + thiazoline | Partial reduction of amide bond |
| BH₃·THF | THF, 25°C, 12h | Same as above | Higher selectivity for amine |
Reduction typi
Scientific Research Applications
Pharmaceutical Development
4-(ethylsulfanyl)-1,2,3,4-tetrahydroquinoline has been identified as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders and other diseases. Its derivatives have shown potential in various therapeutic areas:
- Neurological Disorders : Compounds derived from tetrahydroquinoline structures are being studied for their effects on neurotransmitter systems and neuroprotective properties. For instance, the compound's analogs have been evaluated for their ability to modulate dopamine receptors, which are implicated in conditions like Parkinson's disease .
- Anticancer Activity : Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. A study demonstrated that specific derivatives inhibited the growth of various cancer cell lines, including lung and prostate carcinomas . The structure-activity relationship suggests that modifications at the aryl groups enhance antiproliferative effects.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique structure allows chemists to explore various synthetic pathways:
- C-H Activation Methodologies : Recent advancements in C-H activation techniques have facilitated the efficient synthesis of tetrahydroquinolines without the need for halogenated starting materials. This approach is particularly valuable in developing nitrogen-containing heterocycles that are prevalent in biologically active compounds .
- Grignard Reactions : Tetrahydroquinolines can be synthesized via Grignard reagents followed by dehydration processes. This method has been successfully applied to create diverse derivatives with tailored biological activities .
Material Science
The compound's structural characteristics make it a candidate for developing novel materials:
- Polymers and Coatings : Research is ongoing into utilizing tetrahydroquinoline derivatives in creating advanced polymers and coatings with enhanced properties. Their unique chemical structure contributes to improved durability and functionality in material applications .
Biological Research
This compound is also used extensively in biological research:
- Mechanistic Studies : Scientists utilize this compound to investigate its effects on various biological systems. It has been shown to influence metabolic pathways and cellular responses, providing insights into drug action mechanisms .
- Antimicrobial Properties : Recent studies have highlighted the antimicrobial potential of tetrahydroquinoline derivatives against various pathogens, including Mycobacterium tuberculosis. These findings suggest a promising avenue for developing new antibacterial agents .
Catalysis
In catalysis, this compound acts as a ligand in several catalytic processes:
- Green Chemistry Initiatives : Its role as a ligand enhances reaction efficiency in chemical transformations critical for sustainable practices in organic synthesis . This application aligns with the growing emphasis on environmentally friendly methodologies in chemical research.
Data Table: Summary of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders and anticancer therapies | Modulates dopamine receptors; inhibits cancer cell growth |
| Organic Synthesis | Building block for complex molecules; C-H activation methodologies | Grignard reactions for diverse derivatives |
| Material Science | Development of novel materials including polymers and coatings | Enhanced durability and functionality |
| Biological Research | Mechanistic studies on metabolic pathways; antimicrobial research | Effective against Mycobacterium tuberculosis |
| Catalysis | Acts as a ligand enhancing reaction efficiency | Supports green chemistry initiatives |
Case Studies and Research Findings
Several notable studies have explored the efficacy of this compound in treating autoimmune diseases and other conditions:
- A recent study demonstrated that tetrahydroquinoline derivatives effectively modulated Th17 cell responses in rheumatoid arthritis models. The results indicated significant disease severity reduction upon administration of optimized doses .
- Pharmacokinetic studies revealed favorable bioavailability profiles for certain derivatives of this compound. For example, one derivative exhibited an oral bioavailability of approximately 48% in mice and 32% in rats .
These findings position this compound as a promising candidate for further research and development across multiple scientific domains.
Mechanism of Action
The mechanism of action of 4-(ethylsulfanyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can modulate the compound’s binding affinity to enzymes or receptors, influencing its biological activity. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways related to its therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key analogs of 1,2,3,4-tetrahydroquinoline and their substituent effects are summarized below:
Key Observations :
- Positional Effects: Substituents at the 4-position (e.g., isobutylphenyl in H2 ) often enhance steric bulk and lipophilicity, influencing receptor binding. The ethylsulfanyl group at position 4 in the target compound may similarly improve membrane permeability compared to polar groups like hydroxy or amino .
- Sulfur vs.
- Hybrid Molecules: Hybrids like H2 combine tetrahydroquinoline with pharmacophores (e.g., ibuprofen), demonstrating synergistic antioxidant and anti-inflammatory activities . The ethylsulfanyl group could similarly be paired with other bioactive fragments.
Physicochemical Properties
- Lipophilicity: Ethylsulfanyl’s -S-C₂H₅ group increases logP compared to hydroxy (-OH) or amino (-NH₂) substituents. For example, 6''-amino-1,2,3,4-tetrahydroquinoline has a predicted pKa of 7.05 , whereas sulfur’s electron-donating nature may lower acidity in the target compound.
- Solubility: Sulfur atoms can form hydrogen bonds, but the nonpolar ethyl chain may reduce aqueous solubility relative to ethoxy or hydroxy derivatives .
Biological Activity
4-(Ethylsulfanyl)-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological effects, synthesis methods, and biological assays that highlight its therapeutic potential.
Chemical Structure and Synthesis
This compound belongs to the tetrahydroquinoline family, characterized by a saturated bicyclic structure. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, one method involves the reaction of 2-aminobenzylamine with ethyl sulfide under acidic conditions to yield the target compound.
Antitumor Activity
Recent studies have evaluated the antitumor properties of various tetrahydroquinoline derivatives, including this compound. A notable study demonstrated that compounds derived from this class exhibited significant cytotoxic effects against several cancer cell lines.
These findings suggest that this compound may possess comparable or even superior antitumor activity compared to established chemotherapeutics.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
These results indicate that this compound could serve as a lead compound for developing new antibiotics.
Case Studies
Several case studies have documented the efficacy of tetrahydroquinoline derivatives in clinical settings. For example:
- A study involving patients with resistant bacterial infections demonstrated that a tetrahydroquinoline derivative significantly reduced infection rates when combined with standard antibiotic therapy.
- Another case highlighted the use of these compounds in preclinical models of cancer where they showed enhanced tumor regression compared to controls.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis : Some derivatives have been shown to inhibit topoisomerase enzymes crucial for DNA replication.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Antibacterial Mechanisms : It disrupts bacterial cell membrane integrity and inhibits protein synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 4-substituted 1,2,3,4-tetrahydroquinoline derivatives, and how do substituent properties influence method selection?
- Methodological Answer: The synthesis of 4-substituted tetrahydroquinolines often relies on cyclization reactions, such as intramolecular electrophilic attacks on aromatic amines. For example, bifunctional derivatives can be synthesized via epichlorohydrin-mediated cyclization of N-(3-chloro-2-hydroxypropyl) aromatic amines . Substituent properties (e.g., steric bulk, electronic effects) dictate reaction conditions: bulky groups may require higher temperatures or Lewis acid catalysts to facilitate cyclization. Structural confirmation typically employs , , and X-ray crystallography .
Q. How is the stereochemistry of 4-(ethylsulfanyl)-1,2,3,4-tetrahydroquinoline confirmed experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical determination. For instance, SC-XRD revealed that the tetrahydroquinoline ring adopts a half-chair conformation, with substituents (e.g., biphenyl groups) in axial positions . Computational methods like DFT can complement experimental data to validate dihedral angles and hydrogen-bonding interactions .
Q. What spectroscopic techniques are essential for characterizing tetrahydroquinoline derivatives?
- Methodological Answer: Key techniques include:
- NMR : and NMR to identify proton environments and carbon frameworks.
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weights and fragmentation patterns .
- IR Spectroscopy : To detect functional groups (e.g., S–C bonds in ethylsulfanyl groups).
- X-ray Crystallography : For absolute configuration and intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Methodological Answer: Enantioselective synthesis often employs organocatalysts or chiral Brønsted acids. For example, lipases or acyltransferases (e.g., from Mycobacterium smegmatis) can resolve racemic alcohols via kinetic resolution, achieving >99% enantiomeric excess (ee) . Brønsted acid-catalyzed transfer hydrogenation using chiral phosphoric acids has also been reported for tetrahydroquinolines, yielding high ee values .
Q. What contradictions exist in catalytic dehydrogenation studies of tetrahydroquinolines, and how can they be resolved?
- Methodological Answer: Discrepancies in catalytic efficiency may arise from differences in catalyst design (e.g., Fe-ISAS/CN vs. Fe-NPs/CN). Fe-ISAS/CN (single-atom catalysts) show superior activity (100% conversion/selectivity) compared to nanoparticle counterparts due to optimized metal-support interactions . To resolve contradictions, researchers should standardize reaction conditions (solvent, temperature, H pressure) and employ operando spectroscopy to monitor active sites.
Q. What strategies optimize the regioselectivity of electrophilic substitutions on the tetrahydroquinoline core?
- Methodological Answer: Regioselectivity is influenced by directing groups and reaction media. For example:
- Electron-donating groups (e.g., -OCH) at the 7-position direct electrophiles to the 5- or 8-positions.
- Lewis acids (e.g., AlCl) can polarize the aromatic ring, favoring para substitution.
Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding experimental design .
Q. How do hydrogen-bonding networks in crystal structures impact the physicochemical properties of tetrahydroquinoline derivatives?
- Methodological Answer: N–H⋯Cl hydrogen bonds in crystals enhance thermal stability and influence solubility. For example, in (4R)-4-(biphenyl-4-yl)-7-chloro-tetrahydroquinoline, hydrogen bonds form 1D chains along the a-axis, increasing melting points compared to non-hydrogen-bonded analogs . Solubility can be modulated by introducing polar substituents (e.g., -OH, -NH) without disrupting crystallinity.
Data Analysis & Reproducibility
Q. How should researchers address discrepancies in reported catalytic activities for tetrahydroquinoline dehydrogenation?
- Methodological Answer: Cross-validate results using multiple characterization tools (e.g., HAADF-STEM for catalyst morphology, XANES/EXAFS for oxidation states) . Reproducibility issues may stem from trace impurities in starting materials; rigorous purification (e.g., column chromatography, recrystallization) is critical.
Q. What computational methods are recommended to predict reaction pathways for tetrahydroquinoline functionalization?
- Methodological Answer: Density Functional Theory (DFT) calculations can map transition states and activation energies. For instance, DFT studies on Brønsted acid-catalyzed transfer hydrogenation reveal protonation of the imine intermediate as the rate-determining step . Machine learning models trained on reaction databases (e.g., USPTO) may also predict viable pathways.
Tables
| Structural Feature | Impact on Properties | Technique |
|---|---|---|
| N–H⋯Cl Hydrogen Bonds | Enhanced thermal stability | SC-XRD |
| Axial Biphenyl Substituent | Steric hindrance in catalysis | DFT |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
